molecular formula C12H19ClN4 B6350718 [3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride CAS No. 1426142-77-9

[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

Cat. No. B6350718
CAS RN: 1426142-77-9
M. Wt: 254.76 g/mol
InChI Key: NVYHRWBCOSUNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride” is a chemical compound that contains an imidazole ring and a pyrrole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves condensations of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding 3,7-diazabicyclo .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a core component of some natural products such as histidine, purine, histamine, and DNA-based structures .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of “[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride” is 218.30 .

Scientific Research Applications

Therapeutic Potential

Imidazole, a key component of this compound, is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that our compound could potentially be used in the development of new drugs with these therapeutic effects.

Anticancer Activity

A metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex, which is an analog of the ruthenium anticancer complexes (RAPTA/RAED), was synthesized to evaluate its in vitro antiproliferative activity against various human cancer cell lines . Given the structural similarity, our compound could potentially be used in similar applications.

Inhibitor of IDH1-R132H

The compound has shown promise as an inhibitor of IDH1-R132H, a mutation often found in gliomas and other cancers . This suggests potential applications in cancer treatment.

Development of Novel Drugs

The compound’s imidazole moiety is a key component in the development of new drugs . It’s used in a variety of commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Synthesis of Substituted Imidazoles

The compound could potentially be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Antitumor Activity

Iridium complexes, which are structurally similar to our compound, have shown high antitumor activity at nanomolar and micromolar concentrations in in vitro and in vivo tests . This suggests potential applications in cancer therapy.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its use in the development of new drugs . For instance, novel complexes of similar compounds have been evaluated as seed protectors of selected wheat seedlings .

properties

IUPAC Name

3-imidazol-1-yl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.ClH/c1-15-7-2-4-12(15)10-13-5-3-8-16-9-6-14-11-16;/h2,4,6-7,9,11,13H,3,5,8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYHRWBCOSUNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.